REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].Br[C:8]1[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][N:9]=1.[OH:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:21][CH:20]=1>C(#N)C>[F:15][C:14]([F:17])([F:16])[C:11]1[CH:12]=[CH:13][C:8]([O:18][C:19]2[CH:20]=[CH:21][C:22]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:23][CH:24]=2)=[N:9][CH:10]=1 |f:0.1.2|
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Name
|
|
Quantity
|
1.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
221 mg
|
Type
|
reactant
|
Smiles
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OC1=CC=C(C=C1)C(=O)OCC
|
Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated overnight
|
Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated under reduced pressure, water
|
Type
|
ADDITION
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Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified through silica gel column chromatography (hexane/ethyl acetate=9/1 to 4/1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=CC(=NC1)OC1=CC=C(C=C1)C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |